

A Comprehensive Technical Guide to Lysolipin I: Molecular and Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, and known mechanisms of the antibiotic **Lysolipin I**. The information is compiled from various scientific sources to support research and development efforts in the fields of microbiology and pharmacology.

Molecular and Physicochemical Characteristics

Lysolipin I is a potent lipophilic antibiotic isolated from bacterial strains such as Streptomyces violaceoniger and Streptomyces tendae[1][2][3][4]. It belongs to the polycyclic xanthone class of natural products and exhibits significant antibacterial activity[3][4]. Its distinctive bright yellow appearance is a notable physical characteristic[1][2].

The key physicochemical properties of **Lysolipin I** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Molecular Formula	C29H24CINO11	[1][2][5][6][7]
Molecular Weight	597.9 - 598.0 g/mol	[1][5][6][7][8][9]
Exact Mass	597.1038 Da	[5][9][10]
CAS Number	59113-57-4	[1][5][6][7][10]
Appearance	Yellow needles, Deeply yellow solid powder	[1][2][10]
Melting Point	260-262 °C	[6]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride	[1][10]
Purity (as per suppliers)	≥98% (by HPLC)	[1][7]
Storage & Stability	Stable for at least one year at -20°C. Stock solutions should be protected from light. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years)[1] [10].	[1][10]
IUPAC Name	(7R,8R,12S,13R)-22-chloro- 3,8,28-trihydroxy-7,12,21- trimethoxy-6-methyl-14,16,19- trioxa-6- azaheptacyclo[15.11.1.0 ² , ¹¹ .0 ⁴ , 9.0 ¹³ , ²⁹ .0 ¹⁸ , ²⁷ .0 ²⁰ , ²⁵]nonacosa- 1(29),2,4(9),10,17,20(25),21,2 3,27-nonaene-5,26-dione	[5]

Experimental Protocols

Foundational & Exploratory



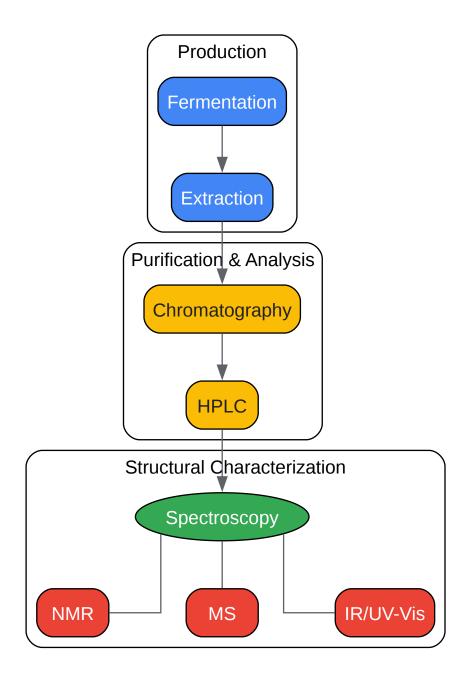


The characterization and analysis of **Lysolipin I** involve a combination of spectroscopic, chromatographic, and molecular biology techniques.

The molecular structure of **Lysolipin I** was originally determined using a suite of spectroscopic methods[2].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
 present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C),
 which are key features of the Lysolipin I structure.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of its quinone-like chromophore and contributes to its yellow color[2].
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and elemental composition, confirming the molecular formula[9][10].
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of Lysolipin I samples, with purity levels typically exceeding 98%[1][7]. It is also used to quantify the production yields of Lysolipin I and its derivatives from bacterial cultures. An HPLC-Diode Array Detector (DAD)-MS system can be used for comprehensive analysis[3][4].
- Fermentation and Extraction: **Lysolipin I** is naturally produced by fermentation of Streptomyces species. After cultivation, the compound is extracted from the culture broth and mycelium using organic solvents.
- Heterologous Expression: To improve yields, the biosynthetic gene cluster for lysolipin has been identified and heterologously expressed in host strains like Streptomyces albus[3][11]. This allows for more controlled and scalable production. The workflow involves cloning the ~42-kb gene cluster into an expression vector and introducing it into a suitable host for fermentation and subsequent purification[3][11].





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Caption: Experimental workflow for **Lysolipin I** production and characterization.

Mechanism of Action and Biological Activity

Lysolipin I is a potent bactericidal agent with a mechanism that targets the bacterial cell envelope. While its complete signaling pathway has not been fully elucidated, its primary mode of action is understood to be the inhibition of cell wall biosynthesis[2][3].

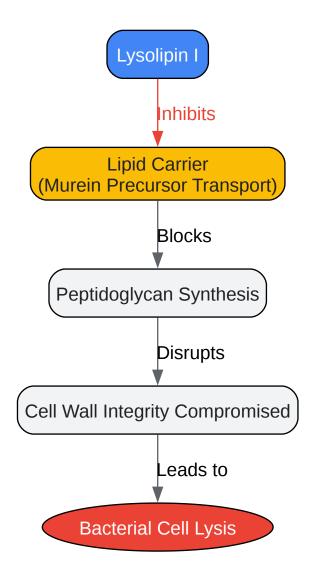






- Target: The primary target is the synthesis of peptidoglycan (murein), an essential component of the bacterial cell wall.
- Mechanism: It is proposed that Lysolipin I interacts with the lipid carrier molecule
 responsible for transporting murein precursors across the cell membrane[2][3]. This
 disruption halts the construction of the cell wall, leading to cell lysis and bacterial death.
- Spectrum of Activity: **Lysolipin I** is active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low nanomolar range against many pathogens[2][3][8]. Its effectiveness against Gram-negative bacteria is notable, although it may require conditions that enhance outer membrane permeability[2].
- Cytotoxicity: A significant challenge for the clinical development of Lysolipin I is its
 associated cytotoxicity against eukaryotic cells, which currently limits its therapeutic
 potential[3]. Ongoing research focuses on generating derivatives with an improved
 therapeutic index by modifying the core structure through genetic engineering of the
 biosynthetic pathway[3][4].





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